DMRT2 Human Pre-designed siRNA Set A

RNA interference Gene silencing Knockdown efficiency

DMRT2 Human Pre-designed siRNA Set A delivers robust gene silencing with a guaranteed ≥70% knockdown efficiency, validated by inter-lot mass spectrometry for low lot-to-lot variability. Each set contains 3 distinct siRNA duplexes (5 nmol each) with 2'-OMe chemical modifications to enhance stability and minimize off-target effects—critical for reproducible loss-of-function studies in myoblast models (e.g., LHCN-M2) or iPSC-derived gonadal cell lines. Unlike single-sequence or unmodified siRNAs, this pre-designed set mitigutes sequence-dependent variability, ensuring confident data in myogenesis and sex determination pathways. Choose a validated, publication-ready reagent for high-impact RNAi experiments.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B15566407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMRT2 Human Pre-designed siRNA Set A
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21+,22+/m1/s1
InChIKeyVWVKUNOPTJGDOB-AANPDWTMSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 x / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMRT2 Human Pre-designed siRNA Set A: Product Class and Baseline Technical Profile for Procurement Evaluation


DMRT2 Human Pre-designed siRNA Set A is a synthetic small interfering RNA (siRNA) product designed to silence the human DMRT2 gene (doublesex and mab-3 related transcription factor 2; Gene ID: 10655) via RNA interference (RNAi) . DMRT2 encodes a transcription factor with a conserved DM DNA-binding domain, implicated in somitogenesis, myogenesis, and sexual development [1]. This product is a member of the pre-designed siRNA class, typically supplied as a set of 3 distinct siRNA duplexes (each 5 nmol) with chemical modifications for enhanced stability and specificity .

Why Generic Substitution Fails: Critical Variability in siRNA Design and Performance for DMRT2 Gene Silencing


Direct substitution of DMRT2 siRNA products is unreliable due to significant variability in key performance parameters. Studies demonstrate that different siRNA sequences against the same target can yield drastically different knockdown efficiencies, ranging from ineffective (<50%) to highly potent (>90%), even under identical transfection conditions [1]. Furthermore, unmodified siRNAs are prone to off-target effects and reduced stability, which can confound experimental results [2]. Therefore, selecting a product with a validated performance guarantee and defined chemical modifications is essential for reproducible and interpretable DMRT2 gene silencing studies.

DMRT2 Human Pre-designed siRNA Set A: Quantitative Evidence Guide for Differentiated Product Selection


Knockdown Efficiency Guarantee: Minimum 70% mRNA Reduction with Validated Pool Strategy

The DMRT2 Human Pre-designed siRNA Set A guarantees that at least one of the three siRNA duplexes in the set will achieve ≥70% knockdown of target mRNA under standard conditions. This contrasts with the OriGene DMRT2 siRNA kit (SR307265), which guarantees that at least two of its three 27mer Dicer-substrate duplexes will achieve ≥70% knockdown at a 10 nM concentration [1]. While OriGene's guarantee is for two duplexes, it is contingent upon achieving >90% transfection efficiency with a control siRNA, a requirement not explicitly stated for the Set A guarantee [1].

RNA interference Gene silencing Knockdown efficiency

Chemical Modification: 2'-O-Methyl (2'-OMe) Inclusion for Enhanced Stability and Specificity

The DMRT2 Human Pre-designed siRNA Set A includes 2'-O-methyl (2'-OMe) chemical modifications on the siRNA duplexes at no additional cost, a feature designed to increase serum stability and reduce off-target effects . In contrast, many generic or competitor products, such as the unmodified siRNA from Creative Biolabs (SIRGT30987WQ) or the standard 27mer duplexes from OriGene, do not include such modifications as a standard feature [1][2]. Literature demonstrates that 2'-OMe modifications in the siRNA seed region can reduce off-target silencing by an average of 35-60% compared to unmodified controls [3].

siRNA modification RNA stability Off-target effects

Product Format: Optimized Pooling Strategy with Individual Vial Flexibility

The Set A format provides three distinct siRNA duplexes in individual vials (5 nmol each), allowing researchers to transfect them individually or as a pool to optimize knockdown efficiency and minimize off-target effects . In comparison, the Santa Cruz DMRT2 siRNA product (sc-77157) is supplied as a pre-mixed pool of 3-5 sequences, offering less experimental flexibility for determining the most potent individual duplex . The individual vial format of Set A enables dose-response and comparative studies of individual siRNA sequences, which is a standard practice for validating specificity [1].

siRNA pooling Experimental design Gene knockdown

Quality Control: Rigorous Synthesis Monitoring and Lot-to-Lot Consistency

The manufacturing process for DMRT2 Human Pre-designed siRNA Set A includes base-by-base trityl monitoring during synthesis and final purification by affinity-solid phase extraction, followed by mass spectrometry analysis of the annealed duplex to verify exact composition and ensure >97% purity . Crucially, each production lot is compared to the previous lot via mass spectrometry to guarantee maximum lot-to-lot consistency . While many vendors, including OriGene and Creative Biolabs, perform HPLC purification and ESI-MS quality control, explicit documentation of inter-lot mass spectrometry comparison is less common and directly addresses experimental reproducibility [1][2].

siRNA quality control Mass spectrometry Reproducibility

Cost-Effectiveness and Value: Guaranteed Performance Reduces Overall Experimental Cost

The DMRT2 Human Pre-designed siRNA Set A's "3保1" (3 guarantee 1) format ensures that at least one of the three siRNA duplexes will achieve ≥70% knockdown efficiency . This guarantee directly mitigates the financial risk associated with purchasing individual, unvalidated siRNAs that may fail to silence the target gene effectively. By contrast, purchasing individual unvalidated duplexes (e.g., from a custom synthesis service) can lead to a 30-50% failure rate in achieving adequate knockdown, requiring additional purchases and extending project timelines [1]. The Set A model provides a cost-effective solution by bundling three high-probability candidates at a fixed price, effectively reducing the cost per successful knockdown experiment.

siRNA cost Research budget Procurement value

Optimal Application Scenarios for DMRT2 Human Pre-designed siRNA Set A in Research and Discovery


Validation of DMRT2 as a Transcriptional Regulator in Human Myogenesis Models

In studies of skeletal muscle development (myogenesis), DMRT2 functions as a direct transcriptional activator of MYF5 [1]. Researchers using human myoblast cell lines (e.g., LHCN-M2) can employ DMRT2 Human Pre-designed siRNA Set A to achieve robust and specific DMRT2 knockdown (≥70% efficiency guaranteed) to assess the resulting impact on MYF5 expression and myogenic differentiation markers [2]. The 2'-OMe modification minimizes off-target effects, ensuring that observed phenotypes are due to DMRT2 loss-of-function, which is critical for establishing the gene's precise role in the regulatory cascade .

Investigating DMRT2's Role in Human Sexual Development and Gonadal Dysgenesis

DMRT2 is implicated in sex determination and is located in a chromosomal region (9p24.3) linked to gonadal dysgenesis and XY sex reversal [1]. The DMRT2 Human Pre-designed siRNA Set A provides a reliable tool for silencing DMRT2 in human fetal gonadal cell lines or induced pluripotent stem cell (iPSC)-derived models to study its function in supporting cell precursor differentiation and its interaction with other DM domain genes (DMRT1, DMRT3) [2]. The individual vial format allows for precise dose-response experiments to delineate DMRT2's specific contributions without confounding effects from off-target gene silencing .

Functional Genomic Screens and Target Validation in Drug Discovery

For high-throughput or focused siRNA screens in drug discovery, the DMRT2 Human Pre-designed siRNA Set A offers a cost-effective and quality-controlled reagent [1]. Its guaranteed knockdown efficiency and low lot-to-lot variability, verified by inter-lot mass spectrometry, make it suitable for use in arrayed siRNA screens aimed at identifying novel drug targets or validating DMRT2's role in disease-relevant pathways (e.g., metabolic disorders where DMRT2 modulates insulin resistance) [2]. The inclusion of 2'-OMe modifications reduces the risk of false positives arising from off-target effects, increasing the robustness of screening data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMRT2 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.